methanesulfonic acid;N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of AZ7550 Mesylate involves multiple steps, starting from the parent compound AZD9291. The process typically includes the following steps:
Formation of the Parent Compound: The initial step involves the synthesis of AZD9291 through a series of chemical reactions, including nucleophilic substitution and amide bond formation.
Metabolite Formation: AZ7550 is formed as a metabolite of AZD9291 through metabolic processes, which can be replicated in vitro using specific enzymes or chemical reagents.
Mesylate Formation: The final step involves the conversion of AZ7550 to its mesylate salt form by reacting it with methanesulfonic acid under controlled conditions.
Industrial Production Methods: : Industrial production of AZ7550 Mesylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Oxidation: AZ7550 Mesylate can undergo oxidation reactions, particularly at the nitrogen and sulfur atoms, leading to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert AZ7550 Mesylate back to its parent compound or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and other oxidized derivatives.
Reduction: Reduced forms of AZ7550 Mesylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : AZ7550 Mesylate is used as a reference compound in the study of kinase inhibitors. Its inhibitory activity against IGF1R makes it a valuable tool in understanding the structure-activity relationship of kinase inhibitors .
Biology: : In biological research, AZ7550 Mesylate is used to study the signaling pathways involving IGF1R. It helps in elucidating the role of IGF1R in cell proliferation, differentiation, and apoptosis .
Medicine: : AZ7550 Mesylate is primarily used in the study of non-small cell lung cancer. It is used to investigate the efficacy and safety of kinase inhibitors in cancer therapy .
Industry: : In the pharmaceutical industry, AZ7550 Mesylate is used in the development of new kinase inhibitors. It serves as a lead compound for the design and synthesis of novel inhibitors with improved efficacy and safety profiles .
Mechanism of Action
AZ7550 Mesylate exerts its effects by inhibiting the activity of IGF1R. The inhibition occurs through the binding of AZ7550 Mesylate to the ATP-binding site of IGF1R, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
AZD9291 (Osimertinib): The parent compound of AZ7550 Mesylate, used in the treatment of non-small cell lung cancer.
AZ5104: Another active metabolite of AZD9291, with similar inhibitory activity against IGF1R.
Gefitinib: A first-generation epidermal growth factor receptor tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another first-generation epidermal growth factor receptor tyrosine kinase inhibitor used in cancer therapy.
Uniqueness: : AZ7550 Mesylate is unique due to its specific inhibitory activity against IGF1R and its role as an active metabolite of AZD9291. Its potency and selectivity profile make it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
methanesulfonic acid;N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2.3CH4O3S/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23;3*1-5(2,3)4/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32);3*1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRGPJKRGFXCLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43N7O11S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.